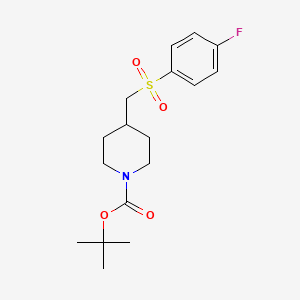

![molecular formula C9H11BrO3 B2497223 Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2411287-38-0](/img/structure/B2497223.png)

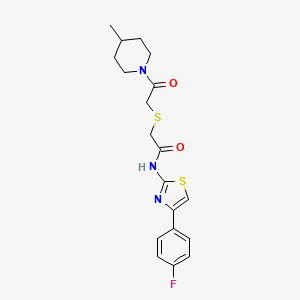

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C8H11BrO2 . It is a light yellow liquid at room temperature .

Synthesis Analysis

The synthesis of similar bicyclo[1.1.1]pentane compounds has been described in the literature . The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes to potentially mimic ortho/meta-substituted arenes is described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate” can be represented by the InChI code: 1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate” is a light yellow liquid at room temperature . It has a molecular weight of 219.08 .Scientific Research Applications

Mimetics for Ortho/Meta-Substituted Arenes

BCP derivatives have been used as mimetics for ortho/meta-substituted arenes . The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho-substituted arenes is described . This application is particularly useful in medicinal chemistry.

Bioisosteres in Drug Design

BCP, as a bioisostere of benzene, t-butyl, and alkyne moieties, has received extensive attention from medicinal and organic chemists . It has been applied in drug design to provide reference for drug discovery researchers .

Materials Science Applications

BCP derivatives have been applied in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . These applications have been extensively investigated over the past three decades .

Improvement of Drug Properties

Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, Fsp3, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . BCP derivatives can add three-dimensional character and saturation to compounds, often improving biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .

Patent Circumvention

Bioisosteric replacement has been identified as a strategy to circumvent Markush structure patent claims on drug candidates . The use of BCP derivatives can provide novel structures that avoid existing patent restrictions .

Metabolic Stability

BCP derivatives have been found to exhibit increased or equal solubility/potency/metabolic stability and decreased non-specific binding of lead compounds . This can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .

Safety and Hazards

Future Directions

Bicyclo[1.1.1]pentanes, such as “Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate”, have emerged as an interesting scaffold in drug design . Future research may focus on the development of methodologies for the stereoselective carboboration of hydrocarbons and the direct functionalization of alkanes .

properties

IUPAC Name |

methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-13-7(12)9-3-8(4-9,5-9)6(11)2-10/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKOBEXHIQGHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

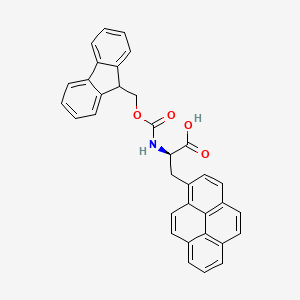

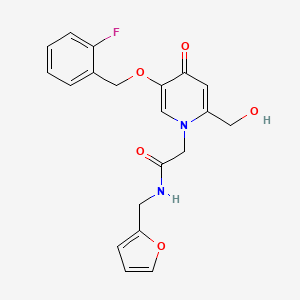

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497141.png)

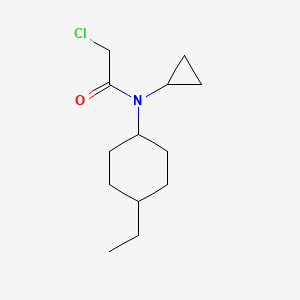

![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)

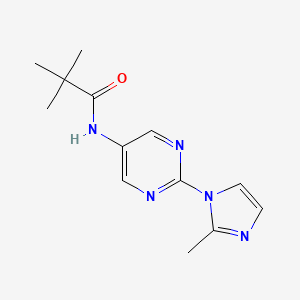

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2497143.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B2497144.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2497146.png)

![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)

![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)